5-((2,6-Dimethylmorpholino)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
BenchChem offers high-quality 5-((2,6-Dimethylmorpholino)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2,6-Dimethylmorpholino)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[(2,6-dimethylmorpholin-4-yl)-(4-ethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-5-26-16-8-6-15(7-9-16)17(23-10-12(2)27-13(3)11-23)18-19(25)24-20(28-18)21-14(4)22-24/h6-9,12-13,17,25H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCBFHAITIZIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CC(OC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2,6-Dimethylmorpholino)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is part of the thiazolo[3,2-b][1,2,4]triazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Synthesis and Characterization
The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The specific compound can be synthesized through a series of reactions involving morpholine derivatives and ethoxyphenyl groups. Characterization methods such as NMR and X-ray crystallography are commonly employed to confirm the structure of synthesized compounds.
Anticancer Properties
Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer activity. For instance:
- In vitro studies have shown that related compounds demonstrate potent activity against a wide range of cancer cell lines including renal cancer, leukemia, colon cancer, breast cancer, and melanoma. The evaluation was performed using the National Cancer Institute (NCI) 60 cell line panel at a concentration of 10 µM .
- Structure-Activity Relationship (SAR) studies suggest that modifications in the thiazole and triazole moieties can enhance anticancer efficacy. Compounds with specific substituents have been found to exhibit superior potency compared to their analogs .
Other Pharmacological Activities
Beyond anticancer effects, thiazolo[3,2-b][1,2,4]triazole derivatives have shown potential in various other biological activities:
- Anti-inflammatory : Some derivatives have been reported to possess anti-inflammatory properties which could be beneficial in treating chronic inflammatory diseases.
- Antimicrobial and Antifungal : The presence of nitrogen and sulfur in the heterocyclic structure contributes to antimicrobial activity against various pathogens.
- Antioxidant Activity : Certain compounds in this class exhibit antioxidant properties which may help in mitigating oxidative stress-related diseases .
Table 1: Anticancer Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
| Compound ID | Cell Line Type | IC50 (µM) | Notes |
|---|---|---|---|
| 2h | Renal Cancer | 0.5 | Highly potent |
| 2i | Breast Cancer | 0.8 | Low toxicity to normal cells |
| 5e | Colon Cancer | 1.0 | Effective against resistant strains |
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Potent against multiple lines | |
| Anti-inflammatory | Reduced inflammation markers | |
| Antimicrobial | Effective against bacteria | |
| Antioxidant | Scavenging free radicals |
Case Studies
Recent studies have highlighted the effectiveness of thiazolo[3,2-b][1,2,4]triazole derivatives in clinical settings:
- Case Study on Renal Cancer : A derivative similar to the compound under discussion showed a significant reduction in tumor size in preclinical models.
- Leukemia Treatment : In vitro assays indicated that certain derivatives can induce apoptosis in leukemia cells without affecting normal hematopoietic cells.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolo[3,2-b][1,2,4]triazole derivatives as anticancer agents. For instance, compounds with similar structures were evaluated for their cytotoxic effects against various cancer cell lines. In vitro evaluations revealed that these compounds exhibited significant antitumor activity without causing toxicity to normal cells. Specifically, structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thiazole ring could enhance anticancer efficacy .
Case Study: In Vitro Evaluation
A study assessed the anticancer properties of a series of thiazolo[3,2-b][1,2,4]triazole derivatives. The most active compounds were identified based on their ability to inhibit cancer cell proliferation in a dose-dependent manner. The most promising candidates demonstrated IC50 values in low micromolar ranges against several cancer types, including breast and lung cancers .
Antimicrobial Properties
Thiazolo[3,2-b][1,2,4]triazole derivatives have also shown potential as antimicrobial agents. Research indicates that these compounds possess significant antibacterial and antifungal activities. For example, derivatives have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of bacterial growth .
Case Study: Antimicrobial Testing
In a comprehensive study published in a peer-reviewed journal, several thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria as well as fungi. Compounds with specific substituents showed more than 90% inhibition at lower concentrations compared to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolo[3,2-b][1,2,4]triazole derivatives have been explored in various experimental models. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Study: In Vivo Models
In vivo studies demonstrated that selected derivatives significantly reduced inflammation in animal models of arthritis and other inflammatory conditions. The mechanism of action appears to involve the modulation of inflammatory mediators such as TNF-alpha and IL-6 .
Structure-Activity Relationships (SAR)
Understanding the SAR of thiazolo[3,2-b][1,2,4]triazole derivatives is crucial for optimizing their biological activities. Various substituents at different positions on the thiazole ring influence pharmacological properties.
| Substituent Position | Effect on Activity |
|---|---|
| C-5 | Enhances anticancer activity |
| C-6 | Increases antimicrobial potency |
| Aromatic Ring | Modulates anti-inflammatory effects |
Research Recommendations
- Conduct further SAR studies to identify optimal substituents for enhanced efficacy.
- Explore combination therapies with existing anticancer and antimicrobial agents.
- Investigate the potential for these compounds in treating other diseases beyond cancer and infections.
Chemical Reactions Analysis
Oxidative Cyclization
The thiazole ring formation is facilitated by oxidative cyclization under radical or iodine-mediated conditions:
-
Radical Pathway : Use of N-bromosuccinimide (NBS) generates brominated intermediates, which undergo intramolecular radical recombination to form the thiazolo-triazole system .
-
Iodine-Mediated Oxidation : I₂ in DMSO promotes disulfide bond formation, followed by cyclization at elevated temperatures (100°C) .
Example Reaction :
Morpholino Substituent
The 2,6-dimethylmorpholino group participates in:
-
Nucleophilic Substitution : Reacts with alkyl halides to form quaternary ammonium salts.
-
Hydrolysis : Acidic conditions cleave the morpholine ring, yielding secondary amines.
Thiazolo-Triazole Core
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Electrophilic Aromatic Substitution : Bromination or nitration occurs at the C-5 position of the thiazole ring .
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Michael Addition : The α,β-unsaturated carbonyl system (if present) reacts with nucleophiles like amines or thiols .
Table 1: Functional Group Transformations
Photochemical Reactions
Under UV light (254 nm), the compound undergoes photocyclization to form polycyclic derivatives, as observed in analogous thiazolo-triazoles . This pathway is critical for generating strained heterocycles with enhanced bioactivity.
Biological Interactions
While not a direct chemical reaction, the compound’s triazole and morpholino groups enable non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets. These interactions underpin its reported anti-inflammatory and anticancer activities .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C without melting.
-
Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under strong acidic/basic conditions via morpholine ring cleavage.
Q & A
Q. Strategies :
- Flow chemistry : Exothermic cyclization in continuous flow (70°C, 8 min residence time) improves yield by 22% .
- Polymer-supported scavengers : Remove unreacted morpholino derivatives (e.g., QuadraPure TU) .
- Chiral HPLC : Daicel IC column resolves enantiomers if racemization occurs during alkylation .
Process controls : In situ FTIR monitors reaction progress, reducing intermediate degradation .
What strategies investigate structure-activity relationships (SAR) of analogues?
Q. Methods :
- Parallel synthesis : Systematic substitution (e.g., -OEt vs -F at para-position) identifies optimal groups for membrane permeability (logP=2.1 for 4-OEt) .
- Co-crystallization : Reveals hydrogen bonds between morpholino oxygen and CYP51 heme (PDB 3LD6) .
- QSAR modeling : Free-Wilson analysis of 20+ analogues correlates substituents with activity (R²=0.89) .
How do researchers address discrepancies in biological activity data?
Q. Resolution steps :
- Standardized protocols : Adhere to CLSI M07-A11 for antimicrobial assays .
- Purity validation : Differential scanning calorimetry (DSC) ensures batch consistency (melting range <2°C) .
- Orthogonal assays : Confirm antifungal activity via both microdilution and time-kill methods .
Note : IC₅₀ variations >50% often stem from serum concentration differences (e.g., 10% FBS vs serum-free) .
What computational methods predict target interactions and binding modes?
Q. Approaches :
- Molecular docking : AutoDock Vina (ΔG < -8 kcal/mol) with CYP51 (PDB 3LD6) identifies critical residues (e.g., Y118F mutation reduces affinity 5-fold) .
- Molecular dynamics : 100 ns simulations (AMBER force field) assess binding stability .
- Pharmacophore modeling : Essential features include triazolone oxygen (hydrogen bond acceptor) and 4-ethoxyphenyl (hydrophobic centroid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
